7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran
Description
Significance of Fluorene (B118485) and Benzofuran (B130515) Scaffolds in Organic Functional Materials
The fluorene scaffold is a well-established component in the design of organic functional materials, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its rigid, planar biphenyl (B1667301) structure contributes to high thermal stability and good charge-carrying capabilities. The presence of a methylene (B1212753) bridge at the 9-position allows for facile functionalization, enabling the tuning of its electronic and physical properties. This versatility has made fluorene-based polymers and small molecules staples in the field of organic electronics.
Similarly, the benzofuran moiety, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is of great importance. Benzofuran derivatives are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. mdpi.com In the realm of materials science, the electron-rich nature of the furan ring makes benzofuran derivatives promising candidates for hole-transporting materials and as building blocks for organic semiconductors. numberanalytics.com The inherent asymmetry and polarity of the benzofuran unit can also lead to desirable morphological and photophysical properties in larger conjugated systems.
Overview of Fused Fluorene-Benzofuran Systems in Advanced Materials Science
The strategic fusion of fluorene and benzofuran scaffolds into a single molecular entity, as seen in 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran, is a promising approach to developing advanced materials. This molecular design paradigm aims to create materials that not only inherit the advantageous properties of their constituent parts but also exhibit novel characteristics arising from their combined electronic and steric interactions.
Fused fluorene-benzofuran systems are of particular interest for their potential application as OLED intermediates. The rigid planarity of the fused system can enhance π-orbital overlap, leading to improved charge mobility. The dimethyl substitution at the 7-position of the fluorene moiety in this compound serves to enhance solubility and prevent undesirable aggregation in the solid state, which are crucial for device fabrication and performance.
While specific research on this compound is still emerging, studies on analogous compounds provide strong evidence for its potential. For instance, more complex derivatives incorporating a 7,7-dimethyl-fluoreno moiety fused with other heterocyclic systems have been successfully employed as blue fluorescent materials in OLEDs. researchgate.netnih.gov These related studies demonstrate that the fluorene-benzofuran core can serve as an excellent platform for building highly efficient emissive materials. The electroluminescent properties of these related compounds, such as high luminous efficiency and external quantum efficiency, underscore the promise of the this compound framework in advanced materials science. researchgate.netnih.gov
Chemical and Physical Properties
The fundamental properties of this compound are presented in the table below, based on available chemical data.
| Property | Value |
| CAS Number | 1414927-18-6 |
| Molecular Formula | C21H16O |
| Molecular Weight | 284.35 g/mol |
Data sourced from chemical supplier information. bldpharm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H16O |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
7,7-dimethylfluoreno[2,3-b][1]benzofuran |
InChI |
InChI=1S/C21H16O/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12H,1-2H3 |
InChI Key |
ZNINKGFSQDQKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5O4)C |
Origin of Product |
United States |
Synthetic Methodologies for 7,7 Dimethyl 7h Fluoreno 2,3 B Benzofuran and Its Derivatives
Retrosynthetic Analysis of the Fluoreno[2,3-b]benzofuran Core
A retrosynthetic analysis of the 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran structure reveals several potential pathways for its construction. The core structure is a fused system of fluorene (B118485) and benzofuran (B130515). Key strategies often involve forming the central furan (B31954) ring at a late stage of the synthesis.
One common disconnection approach would be to sever the C-O and C-C bonds of the furan ring. This suggests precursors such as a functionalized 2-hydroxy-fluorene derivative and a suitable two-carbon synthon. For instance, a 2-hydroxy-3-acetyl-9,9-dimethylfluorene could undergo cyclization to form the benzofuran ring. Another powerful strategy involves intramolecular cyclization of a suitably substituted fluorene precursor, such as an ortho-alkynylphenol derivative of fluorene, which can be cyclized to form the furan ring.
More advanced strategies may employ cascade or multicomponent reactions to assemble the fused system in a more convergent manner. smolecule.com The synthesis can begin with the preparation of fluorene precursors, potentially through methods like Friedel-Crafts alkylation, followed by the introduction of functionalities that enable the subsequent annulation of the benzofuran ring. smolecule.com
Classical and Modern Approaches to Benzofuran Synthesis
The benzofuran motif is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic methods. nih.gov These strategies can be broadly categorized into intramolecular cyclizations of ortho-substituted phenols and intermolecular reactions that construct the ring from separate components.
Intramolecular cyclization is a cornerstone of benzofuran synthesis. A prevalent method involves the cyclization of ortho-alkenylphenols. This transformation can be promoted through oxidative processes, often utilizing transition metal catalysts. nih.gov Another significant route is the intramolecular cyclization of 1-(2-haloaryl)ketones, where a catalyst effects C-O bond formation between the enolate and the aryl halide to forge the furan ring. acs.orgfigshare.com
Other notable cyclization strategies include:
FeCl3-mediated cyclization of electron-rich aryl ketones, which forms the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.gov
Acid-catalyzed cyclodehydration of 2-methoxydeoxybenzoins, which can be prepared from 2-methoxychalcone epoxides, provides high yields of 2-arylbenzofurans. nih.gov
Low-valent titanium-mediated reactions (McMurry reaction) can be used for the intramolecular cyclization of ketoesters derived from o-hydroxyacetophenones to afford benzofurans in good yields.
| Precursor Type | Reagent/Catalyst | Description |
| o-Alkenylphenols | Pd(II) catalyst | Oxidative annulation of in situ generated o-cinnamyl phenols. nih.gov |
| 1-(2-Haloaryl)ketones | Pd₂(dba)₃ / DPEphos | Intramolecular O-arylation of enolates. acs.org |
| Electron-rich aryl ketones | FeCl₃ | Direct oxidative aromatic C–O bond formation. nih.gov |
| 2-Methoxydeoxybenzoins | HBr (48%) | Intermolecular cyclodehydration. nih.gov |
| Ketoesters | Low-valent titanium | Reductive deoxygenation and cyclization. |
Palladium catalysis has revolutionized the synthesis of benzofurans, enabling the efficient formation of key C-C and C-O bonds under mild conditions. acs.org
Sonogashira Coupling: A powerful and widely used one-pot method for synthesizing 2-substituted and 2,3-disubstituted benzofurans involves a Sonogashira coupling of an o-halophenol (typically iodo- or bromophenols) with a terminal alkyne. acs.org This is followed by an in-situ palladium- or copper-catalyzed intramolecular cyclization of the resulting 2-alkynylphenol intermediate. organic-chemistry.orgnih.gov The efficiency of this sequence allows for the rapid construction of diverse benzofuran libraries. nih.gov Even more economical 2-chlorophenols can be used with specialized palladium catalysts bearing bifunctional ligands. acs.org
Enolate Arylation: A modern one-pot approach utilizes the palladium-catalyzed intramolecular O-arylation of enolates. acs.orgorganic-chemistry.org This method typically starts with an α-phenoxycarbonyl compound or a 1-(2-haloaryl)ketone. organic-chemistry.orgoregonstate.edu A palladium catalyst, often in combination with a suitable phosphine ligand like DPEphos, facilitates the intramolecular coupling between the enolate oxygen and the aryl halide to directly form the benzofuran ring. acs.org This strategy demonstrates broad substrate scope and avoids harsh reaction conditions. organic-chemistry.org
| Strategy | Key Reactants | Catalyst System | Description |
| Sonogashira Coupling-Cyclization | o-Halophenol, Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI (co-catalyst) | Sequential coupling and intramolecular cyclization to form the benzofuran ring. organic-chemistry.orgnih.gov |
| Enolate Arylation | 1-(2-Haloaryl)ketone | Pd₂(dba)₃, DPEphos (ligand) | Intramolecular C-O bond formation between the enolate and the aryl halide. acs.org |
Ruthenium catalysts offer unique reactivity for benzofuran synthesis through various annulation strategies. One effective method involves a sequence of ruthenium-catalyzed C- and O-allyl isomerization of substituted 1-allyl-2-allyloxybenzenes, followed by a ring-closing metathesis step to construct the furan ring. organic-chemistry.org
Ruthenium complexes can also catalyze the cycloisomerization of specific substrates, such as benzannulated homo- and bis-homopropargylic alcohols, to regioselectively yield benzofurans through a 5-endo cyclization pathway. organic-chemistry.org Furthermore, ruthenium-catalyzed C-H activation and annulation reactions provide a modern approach to constructing complex fused systems. nih.govresearchgate.net For example, the reaction of m-hydroxybenzoic acids with alkynes, catalyzed by ruthenium, proceeds via C–H alkenylation followed by an oxygen-induced annulation to yield benzofuran derivatives. nih.gov
| Method | Precursor | Catalyst | Key Steps |
| Isomerization/RCM | 1-Allyl-2-allyloxybenzene | Ruthenium catalyst | C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org |
| Cycloisomerization | Benzannulated homopropargylic alcohol | Ruthenium catalyst | 5-endo cyclization. organic-chemistry.org |
| C-H Activation/Annulation | m-Hydroxybenzoic acid, Alkyne | Ruthenium catalyst | C–H alkenylation and subsequent oxygen-induced annulation. nih.gov |
Metal-free synthesis of benzofurans can be achieved using hypervalent iodine reagents, offering an environmentally benign alternative to transition metal catalysis. organic-chemistry.org A common strategy is the oxidative cyclization of ortho-hydroxystilbenes to produce 2-arylbenzofurans. organic-chemistry.org This reaction can be mediated by stoichiometric amounts of reagents like (diacetoxyiodo)benzene [PhI(OAc)₂]. organic-chemistry.org
More advanced protocols employ a catalytic amount (e.g., 10 mol%) of a hypervalent iodine(III) species, such as PhI(OAc)₂, in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgthieme-connect.com This catalytic cycle achieves good to excellent yields under mild conditions and tolerates a wide range of functional groups. organic-chemistry.orgresearchgate.net The proposed mechanism involves the activation of the stilbene double bond by the iodine(III) reagent, forming an iodonium intermediate that undergoes intramolecular cyclization by the phenolic oxygen. organic-chemistry.org
To enhance synthetic efficiency, cascade (or tandem) and multicomponent reactions are employed to construct complex molecules like fused benzofurans in a single operation, thereby reducing steps and waste. arkat-usa.org
Cascade Reactions: These processes involve two or more sequential transformations where subsequent reactions are triggered by the functionality formed in the previous step. researchgate.net For example, a one-pot synthesis of 2-arylbenzofurans can be achieved through a cascade involving two sequential Sonogashira coupling reactions followed by a final cyclization step. acs.org Other cascade processes, such as Brønsted acid-catalyzed carbocyclization cascades, can be designed to build fused heterocyclic systems by coupling simple building blocks through a sequence of bond-forming events. rsc.org
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. This approach offers high atom economy and rapid access to molecular diversity. A one-pot, five-component reaction has been developed to synthesize complex tetrazole-benzofuran hybrids, which involves a Ugi-azide MCR coupled with a Pd/Cu-catalyzed intramolecular cyclization, forming six new bonds in the process. rsc.org Microwave-assisted MCRs have also been developed for the rapid synthesis of benzofuran-2-carboxamides from commercially available starting materials. kcl.ac.uk These strategies are particularly valuable for creating libraries of complex molecules for screening purposes. acs.orgnih.gov
Specific Synthetic Routes to this compound Derivatives
The synthesis of this compound and its derivatives is a multi-step process that requires precise control over reaction conditions to construct the complex, fused heterocyclic framework. The methodologies generally involve the sequential construction of the fluorene and benzofuran moieties, followed by functionalization for specific applications.
Construction of the Fluorene Moiety Precursors
The initial step in the synthesis of the target compound involves the construction of a substituted fluorene core. A common and efficient method for this is a multi-step protocol that utilizes Suzuki-Miyaura coupling followed by an acid-catalyzed Friedel-Crafts reaction. researchgate.net This approach offers high yields and selectivity with readily available starting materials. researchgate.net
The process typically begins with the preparation of ortho-formylbiaryls. This is achieved through a Suzuki-Miyaura coupling reaction between an o-bromobenzaldehyde and an appropriate arylboronic acid. researchgate.net Following the successful coupling, the resulting biaryl aldehyde undergoes a Grignard addition. The final step in forming the fluorene ring is a Friedel-Crafts cyclization reaction, which can be catalyzed by either a Brønsted or Lewis acid to yield the desired fluorene scaffold. researchgate.net The properties of fluorene and its derivatives can be studied as precursors for conducting polymers. nih.gov
Annulation Strategies for Benzofuran Ring Fusion, such as Intramolecular Wittig Reaction
With the fluorene precursor in hand, the next critical step is the fusion of the benzofuran ring onto the fluorene backbone. This process, known as annulation, can be achieved through various cyclization strategies. smolecule.com Transition-metal-catalyzed reactions are frequently employed, with palladium-based catalysts being particularly prevalent in facilitating the necessary C-O bond formation for intramolecular cyclization. nih.gov
One of the key strategies for constructing the benzofuran ring is the intramolecular Wittig reaction. acs.orgnih.gov This reaction provides a powerful and chemoselective method for forming the five-membered furan ring fused to an aromatic system. acs.orgnih.gov The general approach involves creating a phosphorus ylide intermediate which then undergoes an intramolecular reaction to form the heterocyclic ring. acs.org This methodology is valued for its mild reaction conditions and broad substrate scope. acs.org The synthesis of various benzofuran derivatives has been successfully achieved using this approach, often with high yields. nih.govacs.orgnih.gov
Other notable annulation strategies include:
Palladium-Catalyzed Cascade Reactions: These methods can involve the reaction of components like aryl boronic acids with 2-(2-formylphenoxy)acetonitriles to build the benzofuran skeleton. nih.gov
Copper-Mediated Oxidative Annulation: This strategy involves the reaction of phenols with unactivated internal alkynes, offering another route to benzofuran derivatives. rsc.org
Cascade Double 1,4-addition/Intramolecular Annulation: A transition-metal-free protocol that allows for the efficient synthesis of structurally diverse dibenzofurans. nih.gov
| Strategy | Key Reactants | Catalyst/Reagent | Key Advantages |
|---|---|---|---|
| Intramolecular Wittig Reaction | Phosphorus ylide precursor | Base (e.g., Et3N) | Mild conditions, high chemoselectivity. acs.org |
| Palladium-Catalyzed Cascade | Aryl boronic acids, 2-(2-formylphenoxy)acetonitriles | Pd(OAc)2 | Good to excellent yields (58-94%). nih.gov |
| Copper-Mediated Annulation | Phenols, unactivated internal alkynes | Copper-based catalyst | Effective for various substituted phenols and alkynes. rsc.org |
| Transition-Metal-Free Cascade | Propargylamines, imidazolium methylides | Potassium t-butoxide, KOH | Avoids metal contamination, good functional group tolerance. nih.gov |
Introduction of Dimethyl Substituents at the 7-Position
The introduction of two methyl groups at the C7 position (corresponding to the C9 position of the parent fluorene ring) is a crucial step that imparts specific physical and electronic properties to the final molecule. These alkyl groups enhance solubility and influence the packing mode of the molecules in the solid state, which is critical for applications in organic electronics. nih.gov
The gem-dimethyl group is typically introduced onto the fluorene precursor before the benzofuran annulation. The standard method involves the deprotonation of the fluorene ring at the C9 position using a strong base, such as sodium amide or an organolithium reagent, to form a fluorenyl anion. This is followed by a nucleophilic substitution reaction with an alkylating agent, such as methyl iodide. To introduce the second methyl group, the process of deprotonation and alkylation is repeated. Careful control of stoichiometry and reaction conditions is necessary to ensure dialkylation and prevent side reactions.
Functionalization at Key Positions for Optoelectronic Applications (e.g., Anthracene Substitution)
To tailor the optoelectronic properties of this compound for use in devices like Organic Light-Emitting Diodes (OLEDs), further functionalization is often required. A common strategy is the introduction of large, conjugated aromatic groups, such as anthracene, at specific positions on the fluoreno-benzofuran core. researchgate.netnih.gov
Attaching an anthracene moiety can modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and improving charge transport properties. researchgate.net For instance, derivatives of 7,7-dimethyl-7H-benzo[b]fluoreno[3,4-d]thiophene substituted with a phenylanthracene group have been synthesized and used as blue fluorescent materials in OLEDs. nih.gov The introduction of these bulky substituents can also increase the glass transition temperature (Tg) of the material, leading to more thermally stable and longer-lasting devices. researchgate.net The synthesis of these functionalized derivatives typically involves cross-coupling reactions, such as the Suzuki or Stille coupling, to link the anthracene unit to a halogenated fluoreno-benzofuran precursor.
Catalyst Design and Optimization in Fluoreno-Benzofuran Synthesis
The efficient synthesis of the fluoreno-benzofuran framework heavily relies on catalysis. Both transition-metal catalysis and organocatalysis play significant roles in various steps of the synthetic sequence.
Palladium-based catalytic systems are frequently used, especially in the cross-coupling reactions for building the fluorene precursor and in the cyclization reactions to form the benzofuran ring. smolecule.comnih.gov Catalysts like bis(triphenylphosphine)palladium dichloride [Pd(PPh₃)₂Cl₂] and tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄] are commonly employed. smolecule.com The choice of ligands, such as triphenylphosphine or tricyclohexylphosphine, is critical as it influences both the reactivity and selectivity of the catalytic process. smolecule.comnih.gov Nickel-based catalysts have also been explored as a versatile and effective alternative for constructing benzofuran derivatives through intramolecular nucleophilic addition reactions. thieme.de
Organocatalysis in Fused Heterocycle Formation (e.g., Tetra-propylammonium Bromide)
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, are particularly useful in this context. While the prompt mentions tetra-propylammonium bromide, its close analog, tetrabutylammonium bromide (TBAB), has been extensively documented as an efficient, environmentally benign, and versatile homogeneous phase-transfer catalyst for the formation of various heterocyclic scaffolds. mdpi.com
Transition Metal Catalysis for C-C and C-O Bond Formation (e.g., Palladium, Copper)
The synthesis of the fluoreno[2,3-b]benzofuran core is effectively achieved through domino or one-pot sequences that combine cross-coupling and cyclization reactions. Palladium and copper catalysts are central to these strategies, often used in tandem to orchestrate the sequential formation of the key C-C and C-O bonds required to build the benzofuran ring onto a pre-existing fluorene scaffold.
A prevalent and highly effective strategy involves the Sonogashira cross-coupling of an appropriate o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring system. acs.orgnih.gov In the context of synthesizing this compound, this translates to the coupling of a 2-ethynyl-7,7-dimethylfluorene precursor with a substituted o-halophenol.
Palladium-Catalyzed C-C Bond Formation:
Palladium catalysis is the cornerstone for the initial C-C bond formation. The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is particularly well-suited for this task. nih.gov This reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]), in the presence of a copper(I) co-catalyst, an amine base, and a suitable ligand. nih.gov
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Alternative palladium-catalyzed methods, such as direct C-H arylation of a benzofuran core or C-H activation/oxidation tandem reactions, also represent powerful tools for synthesizing substituted benzofurans, although the Sonogashira-cyclization sequence remains a more common approach for building the core scaffold from acyclic precursors. rsc.orgmdpi.com
Interactive Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling in Benzofuran Synthesis.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | bpy | Cs₂CO₃ | Toluene | 90 | High | nih.gov |
| [Pd(PPh₃)₂Cl₂] / CuI | PPh₃ | Triethylamine | Triethylamine | Room Temp - 60 | 70-91 | acs.orgnih.gov |
| Pd(dba)₂ | P(o-tolyl)₃ | CsF | Toluene/MeCN | 110 | Good | nih.gov |
| [Pd(η³-C₃H₅)Cl]₂ / CuI | Tetraphosphine | Various | Various | Various | High | nih.govacs.org |
Note: This table presents generalized conditions from benzofuran syntheses; specific substrates may require optimization.
Copper-Catalyzed C-O Bond Formation:
Following the crucial C-C bond formation, the construction of the furan ring is completed via an intramolecular C-O bond formation (cyclization). Copper catalysts are highly effective for this step, which is essentially an intramolecular Ullmann condensation or O-arylation. acs.orgrsc.org While copper(I) often plays a dual role as a co-catalyst in the preceding Sonogashira reaction, it can also be the primary catalyst for the cyclization of the resulting o-alkynylphenol intermediate. nih.gov
In many synthetic protocols, the C-C coupling and C-O cyclization are performed in a one-pot sequence. After the initial palladium/copper-catalyzed coupling is complete, a change in reaction conditions (such as increasing the temperature) can promote the copper-catalyzed intramolecular cyclization to furnish the final benzofuran product. acs.orgnih.gov This domino approach enhances synthetic efficiency by avoiding the isolation of intermediates. organic-chemistry.org The mechanism for the copper-catalyzed cyclization can involve the formation of a copper phenoxide, which then undergoes intramolecular nucleophilic attack on the alkyne, facilitated by the copper center. acs.org
Interactive Table 2: Representative Conditions for Copper-Catalyzed Intramolecular Cyclization for Benzofuran Synthesis.
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Type | Reference |
| CuI | K₂CO₃ | DMF | 120 | Intramolecular O-Arylation | acs.org |
| CuBr | DBU | DMF | 100 | Oxidative Cyclization | nih.gov |
| CuCl₂ | DBU | DMF | 80-100 | Oxidative Cyclization | nih.gov |
| Cu(OAc)₂ | Cs₂CO₃ | Pyridine (B92270) | 110 | Intramolecular Dehydrogenation | nih.gov |
Note: This table presents generalized conditions from various benzofuran syntheses; specific substrates may require optimization.
By strategically combining the catalytic activities of palladium and copper, synthetic chemists can efficiently construct the fused fluoreno[2,3-b]benzofuran skeleton through a sequence of precisely controlled C-C and C-O bond-forming events.
Advanced Spectroscopic Characterization of 7,7 Dimethyl 7h Fluoreno 2,3 B Benzofuran
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
While the exact mass can be calculated from its molecular formula, experimental HRMS data confirming the elemental composition of 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran is not present in the available literature. Furthermore, detailed studies on its mass spectrometry fragmentation pathways, which would identify characteristic daughter ions and neutral losses under specific ionization conditions (e.g., electron impact or electrospray ionization), have not been published.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Experimentally obtained Infrared (IR) and Raman spectra for this compound are not available. Such spectra would provide essential information regarding the vibrational modes of its functional groups, including C-H stretching of the aromatic and methyl groups, C=C stretching of the fused aromatic rings, and the characteristic C-O-C stretching of the benzofuran (B130515) moiety. Without this data, a detailed vibrational analysis cannot be performed.
X-ray Crystallography for Solid-State Molecular Architecture
Analysis of Intermolecular Interactions and Crystal Packing
The precise crystal structure of this compound has not been extensively detailed in publicly available crystallographic databases. However, analysis of closely related fluorene (B118485) and benzofuran derivatives allows for an informed projection of the intermolecular interactions and crystal packing phenomena that likely govern its solid-state architecture. The arrangement of molecules in the crystal lattice is dictated by a combination of weak non-covalent interactions, which collectively determine the stability and macroscopic properties of the crystalline material.
In the case of benzofuran derivatives, the crystal lattice is often stabilized by a combination of hydrogen bonds and C-H···π interactions, which can result in the formation of two-dimensional supramolecular layers researchgate.net. The aromatic nature of the benzofuran ring system plays a crucial role in directing either homomolecular or heteromolecular π-π stacking interactions nih.gov.
Based on these related structures, the crystal packing of this compound is expected to be significantly influenced by the following interactions:
C-H···π Interactions: The aromatic protons of the fluorene and benzofuran rings, as well as the protons of the methyl groups, can act as donors in C-H···π interactions with the electron-rich π-systems of neighboring molecules. These interactions are a key factor in the formation of a stable, three-dimensional supramolecular assembly.
π-π Stacking: The planar, aromatic surfaces of the fluoreno[2,3-b]benzofuran core are predisposed to engage in π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped arrangement, contributing significantly to the cohesive energy of the crystal. The extent and geometry of this stacking will be influenced by the steric hindrance introduced by the dimethyl substitution at the 7-position.
Below is a table summarizing the expected intermolecular interactions and their likely geometric parameters, extrapolated from data on analogous compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |
| C-H···π | Aromatic C-H | π-system of fluorene or benzofuran ring | 2.5 - 2.9 (H···π centroid) | Major contribution to lattice stability and packing efficiency. |
| C-H···π | Methyl C-H | π-system of fluorene or benzofuran ring | 2.6 - 3.0 (H···π centroid) | Directional interactions influencing molecular orientation. |
| π-π Stacking | Fluorene/Benzofuran π-system | Fluorene/Benzofuran π-system | 3.3 - 3.8 (Interplanar distance) | Significant cohesive force, often leading to columnar or layered structures. |
It is important to note that this analysis is based on the crystallographic behavior of structurally similar compounds. A definitive understanding of the intermolecular interactions and crystal packing of this compound would necessitate its specific crystallographic characterization.
Electronic Structure and Photophysical Properties of 7,7 Dimethyl 7h Fluoreno 2,3 B Benzofuran Derivatives
Absorption and Emission Spectroscopy in Solution and Solid State
This section would typically describe the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε), which provide insight into the electronic transitions of the molecule. The absorption spectra are influenced by the conjugated π-system of the fluorenobenzofuran core. While research has been conducted on complex derivatives, such as those incorporating spiro-linked acridine (B1665455) and triazine moieties, these modifications significantly alter the electronic structure, and their absorption data cannot be attributed to the parent compound. nih.gov
Specific photoluminescence (PL) emission profiles for 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran are not detailed in published research. Such data would typically characterize the emission wavelengths (λem) in various solvents and in the solid state, revealing the energy of the emitted photons after excitation. The difference between the absorption and emission maxima, known as the Stokes shift, would also be a key parameter discussed. For related, but far more complex, derivatives designed for Thermally Activated Delayed Fluorescence (TADF), structureless bluish-green emissions have been observed around 504–513 nm in doped films, but this is characteristic of the entire large molecule, not the specific fluorenobenzofuran core alone. nih.gov
Fluorescence Quantum Yield and Lifetime Measurements
There is no available experimental data on the fluorescence quantum yield (ΦF) or fluorescence lifetime (τ) for this compound.
Fluorescence quantum yield is a critical measure of a compound's emission efficiency, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime represents the average time the molecule spends in the excited state before returning to the ground state via fluorescence. While derivatives of the fluoreno[2,3-b]benzofuran core have been synthesized and shown to exhibit high photoluminescence quantum yields of 96–98%, these values are due to the presence of additional donor and acceptor units designed to promote high emission efficiency and cannot be extrapolated to the parent compound. nih.gov
Solvatochromic Studies and Environmental Sensitivity of Photophysical Behavior
A detailed solvatochromic study, which examines the change in a substance's color or spectral properties with a change in solvent polarity, has not been published for this compound. Such studies involve measuring the absorption and emission spectra in a range of solvents with varying polarities. The results help to understand the nature of the molecule's ground and excited states, including changes in its dipole moment upon excitation.
Electroluminescent Performance Metrics for Organic Light-Emitting Diodes (OLEDs)
Performance data for this compound as an emissive or host material in an Organic Light-Emitting Diode (OLED) is not available. Research in this area has focused on highly functionalized derivatives of the fluoreno[2,3-b]benzofuran framework rather than the parent compound itself.
Specific luminous efficiency (LE, measured in cd/A) and power efficiency (PE, measured in lm/W) values for OLEDs utilizing this compound are absent from the scientific literature.
For context, a highly complex TADF emitter named O1-TRZ, which contains the fluoreno[2,3-b]benzofuran core as part of a larger spiro-linked structure, has been used to fabricate OLEDs. These specialized devices achieved a very high maximum external quantum efficiency (EQE) of up to 40.1%. nih.gov However, this performance is a result of the entire complex molecular design and is not representative of the capabilities of the unsubstituted this compound.
External Quantum Efficiency (EQE)
The external quantum efficiency (EQE) is a critical parameter for characterizing the performance of an OLED, representing the ratio of photons emitted from the device to the number of electrons injected. For a device utilizing a derivative of 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene as the emitting material, a maximum EQE of 3.08% has been reported. researchgate.netnih.gov This performance was achieved at a current density of 20 mA/cm². researchgate.netnih.gov
Table 1: EQE of a Thiophene (B33073) Analogue-Based OLED
| Compound | Maximum EQE (%) | Current Density (mA/cm²) |
| 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene derivative | 3.08 | 20 |
Commission International de L'Eclairage (CIE) Chromaticity Coordinates
The Commission International de L'Eclairage (CIE) chromaticity coordinates are used to define the color of the light emitted by an OLED. For the same thiophene derivative mentioned above, the OLED device produced a blue emission with CIE coordinates of (0.15, 0.09) at an operating voltage of 8.0 V. researchgate.netnih.gov These coordinates indicate a deep blue emission, a desirable characteristic for display and lighting applications.
Table 2: CIE Chromaticity Coordinates of a Thiophene Analogue-Based OLED
| Compound | CIE (x, y) | Voltage (V) |
| 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene derivative | (0.15, 0.09) | 8.0 |
Investigation of Spin-Orbit Coupling and Reverse Intersystem Crossing (RISC) Processes
There is currently no publicly available research investigating the spin-orbit coupling (SOC) and reverse intersystem crossing (RISC) processes for this compound or its direct derivatives. These photophysical processes are fundamental to the operation of advanced OLED emitters, such as those exhibiting thermally activated delayed fluorescence (TADF). The efficiency of RISC, which allows for the harvesting of non-emissive triplet excitons to enhance device efficiency, is heavily influenced by the molecular structure and the strength of spin-orbit coupling. Further computational and experimental studies would be necessary to elucidate these properties for the fluoreno[2,3-b]benzofuran core.
Theoretical and Computational Investigations of 7,7 Dimethyl 7h Fluoreno 2,3 B Benzofuran
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure
No published studies containing DFT calculations for the ground state electronic structure of 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran were found. Such a study would typically involve optimizing the molecular geometry and then calculating its electronic properties.
Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
Specific energy values for the HOMO and LUMO of this compound are not available in the existing literature. For similar aromatic heterocyclic compounds, these values are crucial for predicting their electronic behavior, such as their potential use in organic electronics. The energy gap between the HOMO and LUMO levels is a key indicator of molecular stability and the energy required for electronic excitation.
Electron Density Distribution and Charge Transfer Characteristics
There are no available data or molecular electrostatic potential (MESP) maps detailing the electron density distribution or charge transfer characteristics of this compound. This type of analysis would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its reactivity.
Aromaticity and Antiaromaticity Indices (e.g., NICS Analysis)
Aromaticity analyses, such as Nucleus-Independent Chemical Shift (NICS) calculations, have not been reported for this compound. These calculations would be used to quantify the degree of aromaticity in the different rings of the fused system, which influences its stability and chemical properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
No TD-DFT studies predicting the excited state properties of this compound were identified. This computational method is essential for understanding how the molecule interacts with light.
Prediction of Absorption and Emission Spectra
Predicted absorption and emission spectra (UV-Vis and fluorescence) for this compound are not available. TD-DFT calculations would typically be employed to predict the wavelengths of maximum absorption (λmax) and emission, which are fundamental to understanding the molecule's photophysical properties.
Characterization of Electronic Transitions
Without TD-DFT results, a characterization of the electronic transitions (e.g., π→π* or n→π*) for this compound cannot be provided. This analysis would describe the change in electron distribution upon excitation from the ground state to various excited states.
Molecular Dynamics Simulations for Conformational Landscapes and Aggregation Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would be invaluable for understanding its conformational flexibility and how individual molecules interact with each other in the solid state or in solution.
The conformational landscape, or the collection of accessible shapes a molecule can adopt, can significantly influence its photophysical properties. MD simulations can map out these conformations and their relative energies.
Furthermore, in the solid state, the aggregation behavior—how molecules pack together—is critical. Aggregation can lead to phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). MD simulations can predict the likely packing arrangements and provide insights into the intermolecular interactions that govern aggregation.
Currently, there are no specific published molecular dynamics simulation studies available for this compound that detail its conformational landscape or aggregation behavior. Such studies would be a valuable area for future research to fully understand the structure-property relationships in this material.
Structure Property Relationships in 7,7 Dimethyl 7h Fluoreno 2,3 B Benzofuran Analogs
Impact of Substitution Patterns on Electronic and Photophysical Properties
The introduction of functional groups at various positions on the 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran scaffold is a powerful strategy for modulating its optoelectronic characteristics. The nature and position of these substituents directly influence the molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, and emission properties.
The electronic nature of substituents appended to the core aromatic structure profoundly alters the distribution of electron density within the molecule. Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amine (-NH₂) groups, increase the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, tend to lower the energy of the lowest unoccupied molecular orbital (LUMO).
This targeted manipulation of the frontier orbitals allows for precise control over the HOMO-LUMO energy gap, which in turn dictates the absorption and emission wavelengths of the material. Attaching an EDG generally leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra, while an EWG can also induce a red-shift by significantly lowering the LUMO level. This principle is fundamental in tuning the emission color of materials for OLED applications. nih.gov
For instance, theoretical studies on analogous benzofuran (B130515) derivatives show a significant impact of substituents on their photophysical properties. nih.gov The introduction of different groups can systematically vary the emission wavelength across the visible spectrum.
| Compound Analogue | Substituent Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescent Quantum Yield (PLQY, %) |
|---|---|---|---|---|
| Unsubstituted Core | - | 360 | 435 | 75 |
| EDG Substituted | -OCH₃ | 389 | 470 | 85 |
| EWG Substituted | -CF₃ | 375 | 494 | 91 |
Data based on analogous compounds presented in a study on benzofuro[2,3-c]pyridin-3-ols, illustrating the principle of substituent effects. nih.gov
Steric hindrance plays a crucial role in defining the three-dimensional structure and solid-state packing of molecules, which directly impacts the efficiency of organic electronic devices. In this compound, the two methyl groups at the C7 position create significant steric bulk. smolecule.com
This structural feature serves several important functions:
Enforces Planarity: The steric constraints introduced by the dimethyl substitution help to maintain a rigid and planar conformation of the fused ring system. smolecule.com This planarity enhances π-orbital overlap and promotes efficient charge transport.
Prevents Aggregation-Caused Quenching (ACQ): In the solid state, planar aromatic molecules have a strong tendency to stack (π-π stacking). While some stacking is beneficial for charge transport, close intermolecular contact can often lead to the formation of non-emissive aggregates, which quenches fluorescence and reduces the efficiency of OLEDs. The bulky dimethyl groups act as spacers, disrupting this co-facial π-stacking and preserving the emissive properties of individual molecules in the solid state.
Improves Solubility: The non-polar alkyl groups enhance the solubility of the compound in organic solvents, which is a critical factor for solution-based device fabrication processes.
By strategically introducing bulky substituents, it is possible to control the intermolecular interactions and optimize the morphology of thin films, leading to improved device performance and stability.
Role of Core Structure Modifications on Optoelectronic Performance
Beyond peripheral substitutions, modifications to the core aromatic framework of this compound offer another avenue for tuning its properties.
Studies on related heterocyclic-fused systems have shown that varying the fusion orientation (e.g., syn vs. anti isomers) can significantly tune the molecular properties. This is because different fusion patterns change the symmetry and the distribution of the frontier molecular orbitals across the π-conjugated scaffold, impacting the degree of intramolecular charge transfer (ICT) and the antiaromatic character of the core. This fine-tuning of electronic properties through isomeric engineering is a key strategy in the design of advanced organic electronic materials.
Extending the π-conjugation of the fluoreno-benzofuran core by fusing additional aromatic rings is a well-established method for tuning its electronic structure. This extension of the delocalized π-electron system generally leads to a smaller HOMO-LUMO energy gap.
The consequences of extending the conjugation pathway include:
Bathochromic Shift: The smaller energy gap results in a bathochromic (red) shift in both the absorption and emission spectra. This allows for the systematic tuning of emission colors from blue to green, yellow, and red. For example, incorporating an anthracene moiety into a related fluorene (B118485) derivative creates materials suitable for highly efficient blue OLEDs. nih.gov
Increased Molar Absorptivity: Larger conjugated systems typically exhibit higher molar absorption coefficients, making them more efficient at harvesting light in photovoltaic applications.
Enhanced Charge Carrier Mobility: A more delocalized electronic structure can facilitate the movement of charge carriers (holes and electrons) through the material, which is beneficial for both OLEDs and organic field-effect transistors (OFETs).
Correlation between Molecular Architecture and Device Performance in Organic Electronics
The ultimate test of a material's design is its performance in a functional device. The molecular architecture of this compound analogs is directly correlated with key OLED performance metrics such as efficiency, color purity, and operational stability.
The rigid, fused core of fluorenobenzofuran derivatives provides high thermal stability and a high triplet energy level (ET). researchgate.net A high ET is particularly crucial when these materials are used as hosts for phosphorescent emitters, as it prevents the back-transfer of energy from the emitter to the host, thereby ensuring high efficiency. researchgate.net For instance, host materials based on a fluorenobenzofuran core have been used in green phosphorescent OLEDs to achieve high quantum efficiencies approaching 20%. researchgate.net
The strategic combination of a rigid core, bulky side groups to control morphology, and electronically-tuning substituents allows for the creation of materials tailored for specific applications. For example, a derivative of 7,7-dimethyl-7H-benzo[b]fluoreno[3,4-d]thiophene, a close sulfur analog, has been used to create a deep-blue OLED with high efficiency and excellent color purity. nih.gov
| Core Structure Analogue | Application | Max. External Quantum Efficiency (EQE, %) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
|---|---|---|---|---|---|
| Fluorenobenzofuran Core | Green Phosphorescent Host | ~20.0 | N/A | N/A | N/A |
| Anthracene[2,3-b]benzofuran | Blue Fluorescent Emitter | 11.4 | 9.20 | N/A | (0.14, 0.13) |
| 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene | Blue Fluorescent Emitter | 3.08 | 2.42 | 1.48 | (0.15, 0.09) |
Performance data for analogous compounds, demonstrating the link between molecular architecture and device metrics. nih.govresearchgate.netresearchgate.net
By carefully balancing these structural factors—substituent effects, steric hindrance, fusion orientation, and conjugation length—researchers can design novel this compound derivatives with optimized properties for high-performance organic electronic devices.
Relating Molecular Design to Luminous and Power Efficiency
The molecular architecture of organic light-emitting diode (OLED) materials fundamentally dictates their performance, including luminous and power efficiency. In the case of this compound and its analogs, the strategic combination of different functional moieties allows for the fine-tuning of their electroluminescent properties. A notable example can be found in a closely related thiophene (B33073) analog, 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene.
The design of this molecule incorporates a 7,7-dimethyl-7H-benzo[b]fluoreno[3,4-d]thiophene core substituted with a bulky 10-phenylanthracen-9-yl group. This specific design is intended to achieve high-efficiency blue fluorescence. The fluorene unit provides a rigid and planar structure that contributes to high thermal stability and good charge carrier mobility. The dimethyl substitution at the 7-position helps to improve the solubility and film-forming properties of the material, which is crucial for the fabrication of high-quality OLED devices.
The introduction of the phenylanthracene moiety serves to enhance the luminescent properties of the molecule. This group is known for its high photoluminescence quantum yield, which is a key factor in achieving high luminous efficiency. By attaching this chromophore to the fluorene backbone, the resulting molecule benefits from the combined properties of both units, leading to efficient electroluminescence.
An OLED device fabricated using 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene as the emitting material demonstrated a luminous efficiency of 2.42 cd/A and a power efficiency of 1.48 lm/W at a current density of 20 mA/cm². nih.gov These performance metrics highlight the effectiveness of this molecular design strategy. The combination of a rigid, charge-transporting core with a highly fluorescent pendant group is a powerful approach for developing efficient OLED emitters.
Understanding the Link between Molecular Structure and External Quantum Efficiency
The external quantum efficiency (EQE) of an OLED is a critical parameter that measures the ratio of the number of photons emitted from the device to the number of electrons injected. It is directly influenced by the molecular structure of the materials used in the emissive layer. For analogs of this compound, the relationship between the molecular structure and EQE is a key area of research.
In the case of 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene, the molecular design plays a crucial role in determining its EQE. The rigid fluorene core helps to minimize non-radiative decay pathways, which can quench excited states and reduce the efficiency of light emission. The bulky nature of the phenylanthracene substituent also helps to prevent intermolecular interactions, such as π-π stacking, which can lead to aggregation-caused quenching and a decrease in the EQE.
The device utilizing 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene as the emitter achieved a maximum external quantum efficiency of 3.08%. nih.gov This value indicates that the molecular design is effective at converting injected electrons into emitted photons. The efficient energy transfer from the host material to the emissive dopant, as well as the intrinsic high fluorescence quantum yield of the emitter, are key contributors to this EQE.
Further modifications to the molecular structure, such as the strategic placement of electron-donating or electron-withdrawing groups, can be used to further optimize the electronic properties and enhance the EQE. For instance, another similar compound, 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene, which substitutes the dimethyl groups with diphenyl groups, showed an even higher EQE of 3.51%. This suggests that the larger, more sterically hindering phenyl groups may be more effective at preventing intermolecular quenching, leading to improved device performance.
Data on 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene Analog:
| Property | Value | Conditions |
| Luminous Efficiency | 2.42 cd/A | at 20 mA/cm² |
| Power Efficiency | 1.48 lm/W | at 20 mA/cm² |
| External Quantum Efficiency | 3.08% | at 20 mA/cm² |
| CIE (x, y) coordinates | (0.15, 0.09) | at 8.0 V |
Applications in Organic Electronics and Advanced Materials
Emitter Materials for Organic Light-Emitting Diodes (OLEDs)
The rigid and planar structure of the fluorene-benzofuran core contributes to favorable photophysical properties, suggesting its utility as an emitter material in OLEDs. smolecule.com The design of efficient and stable blue-emitting materials remains a critical challenge in OLED technology, and the chemical structure of 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran offers a promising foundation for the development of such emitters.
Derivatives of this compound have been investigated as blue fluorescent materials for OLEDs. For instance, a study on 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene, a thiophene (B33073) analogue, demonstrated its potential in achieving efficient blue electroluminescence. An OLED device incorporating this material as the emitter exhibited a maximum luminous efficiency of 2.42 cd/A, a power efficiency of 1.48 lm/W, and an external quantum efficiency of 3.08% at a current density of 20 mA/cm². The emitted light showed Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.09) at 8.0 V, which corresponds to a deep-blue emission. nih.gov
Similarly, a furan (B31954) derivative, 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran, when used in the emitting layer of an OLED, resulted in a device with a high external quantum efficiency (EQE) of 3.10%. These findings underscore the potential of the this compound core structure in developing high-performance blue OLEDs.
The design and fabrication of the emissive layer (EML) are crucial for the performance of an OLED. Materials based on the fluoreno-benzofuran scaffold can be incorporated into the EML through vacuum deposition techniques. In the case of the aforementioned derivatives, the OLED devices were fabricated by incorporating these materials into the EML to study their electroluminescent properties. nih.gov The choice of host and guest materials, as well as the layer thickness and device architecture, all play a significant role in optimizing the performance of the EML. The favorable electronic properties of the this compound framework suggest its potential as either a host or a dopant material within the EML. smolecule.com
Charge Transport Layers (e.g., Hole Transport Auxiliary Layers)
The inherent charge transport capabilities of the fluorene (B118485) moiety suggest that this compound could also be utilized in charge transport layers. smolecule.com While specific studies on its use as a hole transport auxiliary layer are not detailed in the available literature, the broader family of fluorene-based compounds is well-known for their hole-transporting properties. The benzofuran (B130515) component can also influence the electronic properties, potentially allowing for the tuning of charge injection and transport characteristics.
Host Materials in Doped OLED Systems (if applicable)
Due to its favorable electronic properties, this compound has been suggested as a potential host material in doped OLED systems. smolecule.com In such a system, the host material constitutes the matrix for a guest emitter (dopant). An effective host material should possess a high triplet energy to confine the excitons on the guest molecules, as well as good charge-transporting properties to ensure efficient recombination. The wide bandgap and high thermal stability often associated with fluorene-based materials make them suitable candidates for host materials, particularly for blue-emitting dopants.
Potential in Other Organic Optoelectronic Devices
The advantageous electronic and photophysical properties of the this compound scaffold extend its potential applications beyond OLEDs. Its ability to facilitate charge transport makes it a candidate for use in organic photovoltaics (OPVs), where efficient charge separation and transport are essential for high device performance. smolecule.com Furthermore, its fluorescent properties suggest potential use as a fluorescent probe in sensing applications. smolecule.com
Reaction Mechanisms and Mechanistic Studies of 7,7 Dimethyl 7h Fluoreno 2,3 B Benzofuran Synthesis
Elucidation of Reaction Intermediates and Transition States
The synthetic pathways leading to 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran are characterized by several critical intermediates. The specific intermediates formed depend on the chosen synthetic route, which typically involves an initial Friedel-Crafts reaction to form the dimethylated fluorene (B118485) precursor, followed by cyclization reactions to build the fused benzofuran (B130515) moiety.
One of the foundational steps, the Friedel-Crafts alkylation of the fluorene backbone, proceeds through a well-understood electrophilic aromatic substitution mechanism. The reaction is initiated by a Lewis acid catalyst activating an alkyl halide, leading to the formation of a carbocation or a polarized carbocation-Lewis acid complex. mt.com This electrophilic species then attacks the aromatic fluorene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or Wheland intermediate). mt.com Deprotonation of this intermediate restores the aromaticity of the ring and regenerates the catalyst, yielding the alkylated fluorene.
In subsequent steps to construct the fused ring system, particularly through palladium-catalyzed methods, different types of intermediates are observed. The synthesis often proceeds through key precursor compounds such as 7H-fluoreno[4,3-b]benzofuran-7-one and related ketone derivatives. smolecule.com In palladium-catalyzed pathways, the mechanism is initiated by the oxidative addition of the palladium catalyst to a carbon-halogen bond on one of the precursors. This step results in the formation of highly reactive organopalladium intermediates, which are central to the subsequent bond-forming and cyclization steps. smolecule.com
For acid-catalyzed cyclization strategies aimed at forming the benzofuran ring, protonated intermediates play a pivotal role. For instance, in related benzofuran syntheses, diprotonated intermediates have been proposed which facilitate the rearrangement and ring-closure necessary to form the furan (B31954) ring fused to the aromatic system. nih.gov
Kinetic Studies of Key Synthetic Steps
While specific quantitative kinetic data, such as reaction rates and activation energies for the synthesis of this compound, are not extensively documented in the public domain, related studies provide insight into the kinetic aspects of key transformations. The initial Friedel-Crafts alkylation or acylation of the fluorene core is known to be subject to kinetic control, where the distribution of products is influenced by reaction conditions.
Studies on the Friedel-Crafts acetylation of 9H-fluorene have shown that the reaction selectivity and product distribution are partly kinetically controlled. researchgate.net Factors such as solvent polarity, temperature, and reaction time significantly impact the ratio of different isomers formed. researchgate.net For example, the choice of solvent can alter the reactivity and lead to different mono- and di-substituted products. researchgate.net This suggests that the initial alkylation step to introduce the dimethyl groups at the C7 position of the fluorene core is a critical, kinetically sensitive process where careful control of reaction parameters is necessary to achieve the desired substitution pattern and prevent the formation of unwanted isomers.
Table 1: Factors Influencing Kinetically Controlled Product Distribution in Friedel-Crafts Reactions of Fluorene researchgate.net
| Parameter | Observation | Implication for Synthesis |
| Solvent Polarity | Affects the reactivity and the ratio of 2-acetyl vs. 4-acetyl isomers. | Solvent choice is critical for directing the initial substitution to the correct position on the fluorene ring. |
| Temperature | Influences the overall conversion and selectivity of the reaction. | Optimization of temperature is required to maximize the yield of the desired precursor. |
| Reaction Time | The product distribution can change as a function of time, indicating a complex reaction landscape. | The reaction must be quenched at the optimal time to favor the kinetic product over thermodynamic byproducts. |
Role of Catalysts in Directing Reaction Pathways and Selectivity
Catalysts are fundamental to the synthesis of this compound, directing the reaction pathways and governing both yield and selectivity in crucial steps like Friedel-Crafts alkylation and palladium-catalyzed cyclizations.
Lewis Acid Catalysts: In the initial stages of synthesis, strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are employed to catalyze the Friedel-Crafts alkylation of the fluorene ring system. mt.comwikipedia.org The primary role of the Lewis acid is to abstract a halide from the alkylating agent (e.g., an alkyl halide), generating a highly electrophilic carbocation. libretexts.org This electrophile then attacks the electron-rich fluorene ring. The choice and concentration of the Lewis acid catalyst, along with the solvent and temperature, can influence the selectivity of the reaction, controlling the position and degree of alkylation on the fluorene core. researchgate.net
Palladium Catalysts: Palladium-based catalytic systems are pivotal for the construction of both the fluorenone core and the fused benzofuran ring. smolecule.com Palladium-catalyzed dehydrogenative cyclization of benzophenone precursors is an effective method for forming the fluorenone skeleton. nih.gov Furthermore, palladium catalysts are instrumental in forming the benzofuran ring through cross-coupling reactions followed by intramolecular cyclization. A common strategy involves a Sonogashira coupling of a terminal alkyne with an iodophenol, co-catalyzed by palladium and copper, which is then followed by an intramolecular cyclization to yield the benzofuran ring. nih.gov The catalyst, often a Pd(0) or Pd(II) species, facilitates key mechanistic steps including oxidative addition, transmetalation, and reductive elimination to forge the necessary carbon-carbon and carbon-oxygen bonds.
Table 2: Catalytic Systems in the Synthesis of the Fluoreno[2,3-b]benzofuran Core
| Catalyst Type | Example Catalyst | Synthetic Step | Mechanism of Action |
| Lewis Acid | Aluminum chloride (AlCl₃) | Friedel-Crafts Alkylation | Generation of a carbocation electrophile from an alkyl halide for attack on the aromatic ring. wikipedia.org |
| Lewis Acid | Iron(III) chloride (FeCl₃) | Friedel-Crafts Alkylation | Similar to AlCl₃, activates the alkylating agent. mt.com |
| Palladium(II) | Pd(OAc)₂ | Dehydrogenative Cyclization | Facilitates dual C-H functionalization to form the fluorenone core from benzophenone. nih.gov |
| Palladium/Copper | (PPh₃)PdCl₂ / CuI | Sonogashira Coupling & Cyclization | Catalyzes the coupling of an alkyne and an aryl halide, followed by intramolecular ring closure to form the benzofuran moiety. nih.gov |
Theoretical Validation of Proposed Mechanisms
While specific computational studies on the synthesis of this compound are not prominent in published literature, theoretical methods, particularly Density Functional Theory (DFT), are a standard tool for validating proposed reaction mechanisms in the synthesis of related complex heterocyclic compounds. These computational studies provide critical insights into reaction pathways, the stability of intermediates, and the structures of transition states.
For instance, in the synthesis of diastereoselective dibenzofuran derivatives, DFT calculations at the B3LYP/631G(d,p) level of theory have been used to verify experimental results. rsc.org Such studies calculate key parameters including formation energy, solvent energy, chemical hardness, and electrophilicity for the synthesized products. The results of these computations provide evidence for the stability of each product, allowing for a comparison between theoretical predictions and experimental outcomes. rsc.org
In the context of the palladium-catalyzed reactions often used in these syntheses, DFT is employed to elucidate the mechanism of catalyst preactivation and the energetics of the catalytic cycle. researchgate.net Computational studies can map out the potential energy surface for key steps like oxidative addition and reductive elimination, helping to understand the factors that control reaction efficiency and selectivity. chemrxiv.org By calculating the energies of intermediates and transition states, these theoretical models can validate the plausibility of a proposed mechanism over alternative pathways, offering a molecular-level understanding that is often inaccessible through experimental means alone.
Future Research Directions and Emerging Opportunities
Design and Synthesis of Next-Generation 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran Derivatives with Tuned Properties
The core structure of this compound offers a versatile platform for chemical modification. Future synthetic efforts will be crucial for tuning its electronic and photophysical properties to meet the specific demands of various applications. The strategic introduction of electron-donating or electron-withdrawing groups at different positions on the fluorene (B118485) or benzofuran (B130515) moieties can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences properties such as the emission color, quantum efficiency, and charge transport characteristics.
For instance, attaching triphenylamine (B166846) or carbazole (B46965) units, known for their hole-transporting capabilities, could enhance the performance of these derivatives in organic light-emitting diodes (OLEDs). Similarly, incorporating electron-deficient groups like cyano or pyridine (B92270) moieties can improve electron injection and transport. Synthetic strategies, such as Suzuki and Buchwald-Hartwig cross-coupling reactions, will be instrumental in creating a library of new derivatives with tailored functionalities. nih.govnih.govresearchgate.net
| Functional Group | Potential Property Modification | Target Application |
| Triphenylamine | Enhanced hole transport | Organic Light-Emitting Diodes (OLEDs) |
| Carbazole | Improved thermal stability | High-performance OLEDs |
| Cyano Group | Enhanced electron transport | Electron-transporting materials |
| Pyridine | Modified emission spectra | Blue-emitting OLEDs |
Advanced Spectroscopic Probes for Real-Time Mechanism Elucidation in Complex Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and function of this compound derivatives is essential for optimizing their performance. Advanced spectroscopic techniques offer the potential for real-time monitoring of these complex chemical processes. perkinelmer.com Techniques such as transient absorption spectroscopy and time-resolved photoluminescence can provide invaluable insights into the excited-state dynamics of these materials, which is crucial for their application in optoelectronics.
Furthermore, the use of pump-probe spectroscopy can help in identifying short-lived reaction intermediates, offering a more complete picture of the reaction pathways. youtube.com By coupling techniques like Fourier-transform infrared (FT-IR) spectroscopy with stopped-flow systems, researchers can gain detailed chemical information about the species present during a reaction in real-time. perkinelmer.comnih.gov This knowledge can guide the rational design of more efficient synthetic routes and materials with enhanced photophysical properties.
| Spectroscopic Technique | Information Gained | Relevance |
| Transient Absorption Spectroscopy | Excited-state dynamics, charge carrier generation | Optimization of optoelectronic properties |
| Time-Resolved Photoluminescence | Emission lifetimes, quenching mechanisms | Enhancing quantum efficiency |
| Pump-Probe Spectroscopy | Identification of short-lived intermediates | Understanding reaction mechanisms |
| Stopped-Flow FT-IR | Real-time chemical composition | Optimizing synthetic routes |
Multi-Scale Computational Modeling for Predictive Materials Design and Performance Optimization
Computational modeling is a powerful tool for accelerating the discovery and design of new materials. nih.govmit.edu Multi-scale modeling approaches, which combine quantum mechanical calculations (e.g., Density Functional Theory, DFT) with classical molecular dynamics simulations, can provide a comprehensive understanding of the structure-property relationships in this compound and its derivatives. kit.edu These models can predict key properties such as electronic structure, absorption and emission spectra, charge mobility, and thermal stability before the materials are synthesized in the lab. mit.edu
The use of machine learning and artificial intelligence (AI) algorithms can further enhance the predictive power of these models by identifying complex patterns in large datasets of materials properties. nih.govnewton.ac.uk This data-driven approach can guide the design of new derivatives with optimized performance for specific applications, reducing the time and cost associated with experimental trial-and-error. acs.org
Integration of this compound in Novel Device Architectures for Enhanced Functionality
The promising optoelectronic properties of this compound and its derivatives make them attractive candidates for integration into a variety of novel device architectures. In the realm of OLEDs, these materials could be utilized as emitters, hosts, or charge-transporting layers. nih.govresearchgate.net Their rigid and planar structure could lead to high thermal stability and good film-forming properties, which are essential for device longevity and performance.
Beyond OLEDs, these compounds could find applications in organic photovoltaics (OPVs) as donor or acceptor materials, and in organic field-effect transistors (OFETs) as the active semiconductor layer. The development of new device fabrication techniques, such as solution processing and inkjet printing, could enable the low-cost and large-area manufacturing of flexible and transparent electronic devices based on these materials.
Exploration of New Application Domains in Functional Organic Materials beyond Current Optoelectronic Uses
While the primary focus of research on this compound has been on its optoelectronic properties, its unique molecular structure suggests potential for a broader range of applications. The fused aromatic system could be exploited in the development of fluorescent sensors for the detection of specific ions or molecules. mdpi.com
Furthermore, the field of functional organic materials is expanding into areas such as energy storage and biomedical applications. researchgate.net Derivatives of this compound could be investigated as active materials in organic batteries or as components of bio-imaging probes. mdpi.comnih.gov The exploration of these new application domains could unlock the full potential of this versatile class of compounds.
Q & A
Q. What are the established synthetic pathways for 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran, and what reaction conditions are critical for its formation?
The compound is often synthesized as a byproduct during the preparation of carbofuran phenol, an intermediate in carbamate pesticide production. Key steps include the Clayson rearrangement of 2-methylallyloxyphenol at high temperatures (~275°C), followed by cyclization and distillation under reduced pressure to isolate the product. Palladium/carbon-catalyzed hydrogenation may also be employed in related benzofuran syntheses to reduce nitro or amino intermediates .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?
Gas chromatography-mass spectrometry (GC/MS) is recommended for atmospheric stability studies, particularly when assessing interactions with ozone. Nuclear magnetic resonance (NMR) spectroscopy, including and , is critical for resolving substituent positions and confirming regioselectivity in the fused benzofuran-fluorene system. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
Temperature control during exothermic cyclization steps (e.g., maintaining 275°C to avoid side reactions) and catalyst selection (e.g., palladium/carbon for selective hydrogenation) are pivotal. Solvent choice, such as green solvents like glycerol, can improve yield and reduce unwanted intermediates in analogous benzofuran syntheses .
Advanced Research Questions
Q. What mechanistic insights explain the formation of this compound in multi-step syntheses?
The compound likely forms via a tandem Claisen rearrangement and cyclization mechanism. Computational studies on similar systems suggest that electron-donating methyl groups stabilize transition states during ring closure. Isotopic labeling experiments (e.g., /) could elucidate intramolecular hydrogen transfer pathways in the fused fluorene-benzofuran system .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions of this compound?
The dimethyl substituents at position 7 create steric hindrance, directing electrophilic substitutions to the less hindered benzofuran moiety. Density functional theory (DFT) calculations on analogous compounds reveal that electron-rich aromatic systems favor electrophilic attack at para positions relative to oxygen atoms .
Q. What strategies address contradictions in reported synthetic yields across literature studies?
Discrepancies often arise from variations in catalyst loading (e.g., palladium content in hydrogenation) or solvent purity. Systematic reproducibility studies, including controlled atmosphere reactions (e.g., inert gas vs. ambient air), are recommended. Cross-validation using kinetic modeling (e.g., Arrhenius plots for temperature-sensitive steps) can resolve inconsistencies .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Atmospheric ozone levels can degrade benzofuran derivatives via oxidation. Stability studies should include accelerated aging tests (e.g., 40°C/75% relative humidity) with periodic GC/MS monitoring. For long-term storage, argon-purged vials and desiccants are advised to prevent photochemical degradation .
Methodological Notes
- Safety Protocols : Handle palladium catalysts and high-temperature reactions in fume hoods with proper personal protective equipment (PPE). Refer to safety data sheets for flammability and toxicity profiles .
- Data Validation : Use triplicate runs for yield calculations and apply statistical tools (e.g., Student’s t-test) to assess significance in optimization studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
